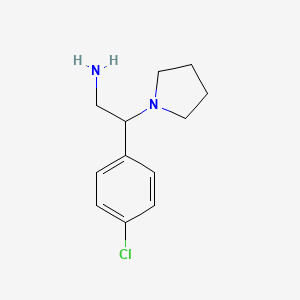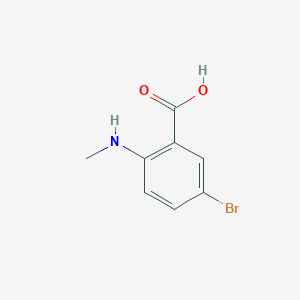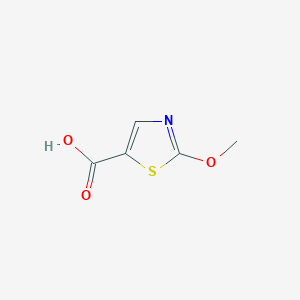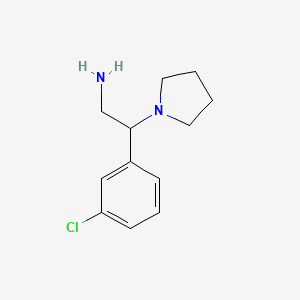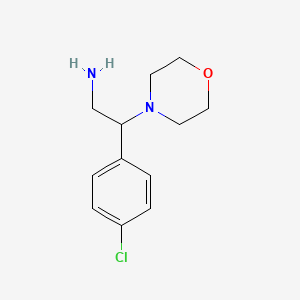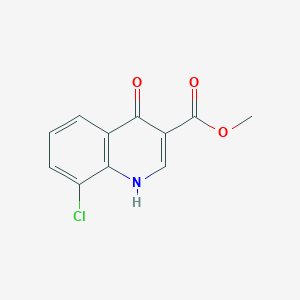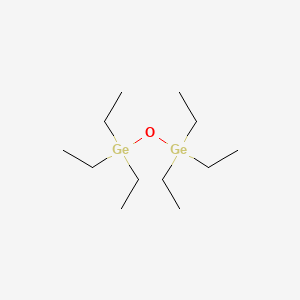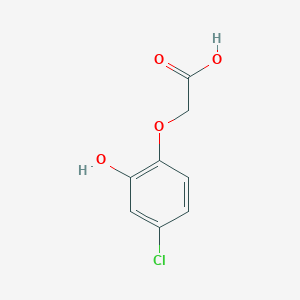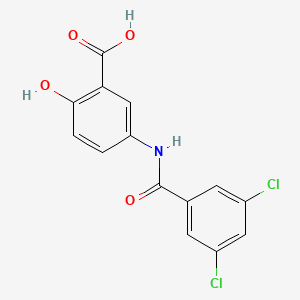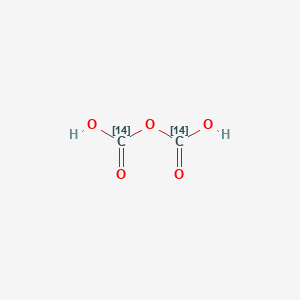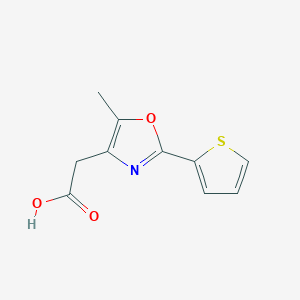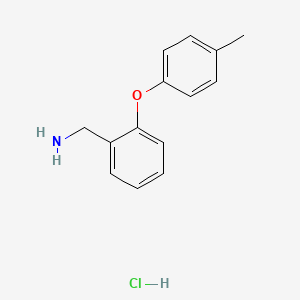![molecular formula C6H17IN4 B1611984 N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide CAS No. 849776-24-5](/img/structure/B1611984.png)
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide
描述
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is a multifaceted chemical compound widely employed in scientific research. It is characterized as a white, odorless powder and serves as a crucial reagent, catalyst, and intermediate in various processes . Its versatility extends to facilitating the creation of polymers, dyes, pigments, peptides, peptidomimetics, and other small molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide typically involves the reaction of N-methylguanidine with 2-(dimethylamino)ethyl iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at a specific temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield .
化学反应分析
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-(Dimethylamino)ethyl]-N-methylguanidine oxide, while reduction could produce N-[2-(Dimethylamino)ethyl]-N-methylguanidine .
科学研究应用
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is employed in a wide range of scientific research applications:
Chemistry: Used as a reagent and catalyst in various chemical reactions.
Biology: Plays a role in the synthesis of peptides and peptidomimetics.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and pigments.
作用机制
The mechanism by which N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide exerts its effects involves its interaction with specific molecular targets and pathways. As a catalyst, it accelerates reaction rates by lowering the activation energy required for the reaction to proceed. As an intermediate, it facilitates the transformation of reactants into desired end products by providing necessary building blocks .
相似化合物的比较
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds are used as photoinitiators under LEDs.
(2-iodoethyl)dimethylamine hydroiodide: Similar in structure and used in various chemical reactions.
N,N-Dimethylethylenediamine: Used as a reagent in organic synthesis.
Uniqueness
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide stands out due to its versatility and wide range of applications in scientific research. Its ability to act as a reagent, catalyst, and intermediate makes it a valuable compound in various fields .
属性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOUBAVZCHJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594670 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-24-5 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



